(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride
Overview
Description
(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.
Mode of Action
It’s worth noting that similar 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that (5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride may interact with its targets in a way that triggers programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction between an aryl diazonium salt and an isocyanide . The reaction conditions often require a catalyst and are carried out under reflux in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production methods for triazole derivatives, including (5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride, often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, nitric acid.
Reducing agents: Sodium borohydride.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
Benzimidazole: A heterocyclic compound with a similar structure but different pharmacological properties.
Imidazole: A five-membered ring containing two nitrogen atoms, used in various medicinal applications.
Uniqueness
(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c15-11(16)7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,15,16)(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHCNWZKFGYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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